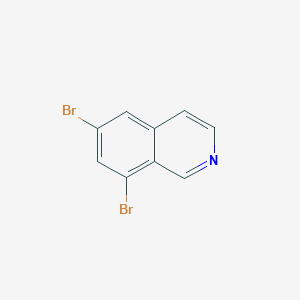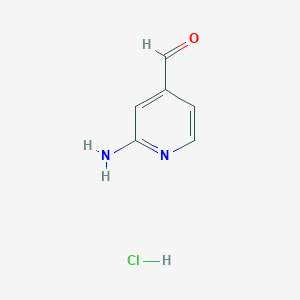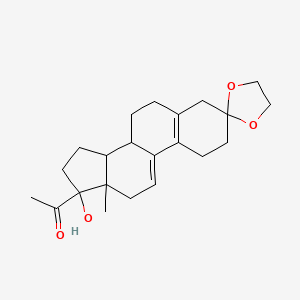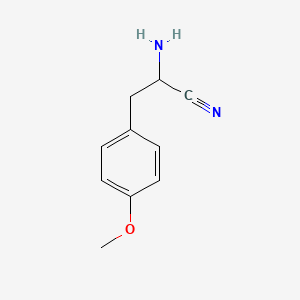
2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group and the methylsulfinyl group onto the pyrimidine ring. One common method involves the trifluoromethylation of a pyrimidine precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler pyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions
Major Products:
Oxidation: Formation of sulfone derivatives
Reduction: Formation of pyrimidine derivatives without the sulfinyl group
Substitution: Formation of various substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in inflammatory pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzyme active sites. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, such as those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
2-(Methylthio)-5-(trifluoromethyl)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)-5-(trifluoromethyl)pyrimidine: Contains a sulfonyl group instead of a sulfinyl group.
5-(Trifluoromethyl)pyrimidine: Lacks the methylsulfinyl group, making it less complex.
Uniqueness: 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both the methylsulfinyl and trifluoromethyl groups, which confer distinct chemical properties such as enhanced stability, lipophilicity, and reactivity. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H5F3N2OS |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-methylsulfinyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2OS/c1-13(12)5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 |
Clave InChI |
ZGBRIZRAABMLJL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=C(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)


![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)


